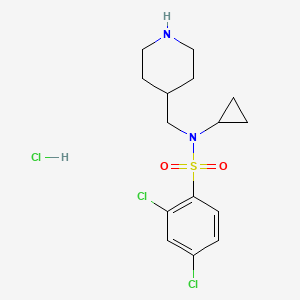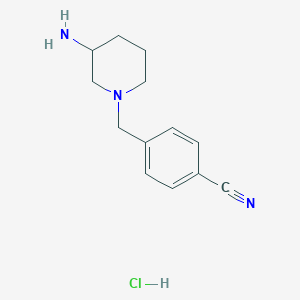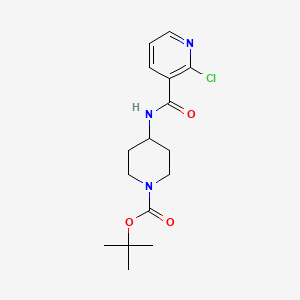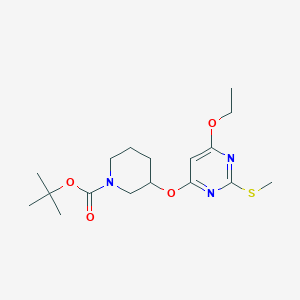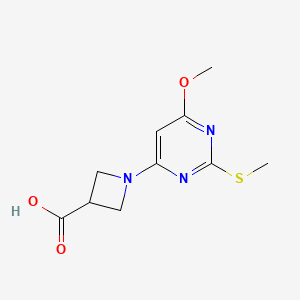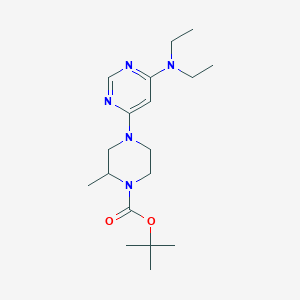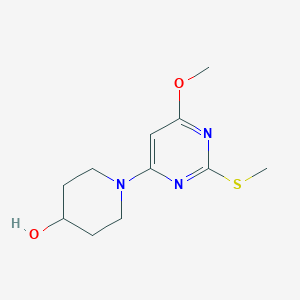![molecular formula C10H16N4O B3027726 3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine CAS No. 1365988-11-9](/img/structure/B3027726.png)
3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine
Übersicht
Beschreibung
“3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine” is a complex organic compound that belongs to the class of nitrogen-containing heterocycles . It is characterized by the presence of a triazolo[4,3-a]pyrimidine core structure .
Synthesis Analysis
The synthesis of such compounds often involves aromatic nucleophilic substitution reactions . For instance, the synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines has been achieved at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes .Molecular Structure Analysis
The molecular structure of “3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine” can be analyzed using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The geometry optimization of the molecular structure can be carried out using computational methods .Chemical Reactions Analysis
The chemical reactions involving “3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine” can be complex and diverse. For instance, it has been reported that certain derivatives of [1,2,4]triazolo[4,3-a]pyrimidine can act as novel CDK2 inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine” can be determined using techniques such as melting point determination and infrared spectroscopy .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of “3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine”:
Antibacterial Agents
3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine: has shown potential as an antibacterial agent. Compounds containing the triazolo-pyrimidine scaffold have been synthesized and evaluated for their antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. These compounds have demonstrated moderate to good antibacterial activities, making them promising candidates for the development of new antibacterial drugs .
Antifungal Agents
The triazolo-pyrimidine structure is also being explored for its antifungal properties. Research has indicated that derivatives of this compound can inhibit the growth of various fungal species. This makes it a valuable scaffold for the development of antifungal medications, which are crucial in treating fungal infections that are resistant to current treatments .
Anticancer Agents
Studies have shown that triazolo-pyrimidine derivatives can exhibit significant anticancer activity. These compounds have been tested against various cancer cell lines, including lung, breast, and cervical cancer cells. The results have been promising, with some derivatives showing potent inhibitory effects on cancer cell proliferation .
Antiviral Agents
The antiviral potential of triazolo-pyrimidine compounds is another area of active research. These compounds have been investigated for their ability to inhibit the replication of viruses, including those responsible for diseases such as influenza and HIV. The unique structure of triazolo-pyrimidine allows it to interact with viral enzymes and proteins, disrupting their function and preventing viral replication .
Anti-inflammatory Agents
Inflammation is a key factor in many chronic diseases, and triazolo-pyrimidine derivatives have been studied for their anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and other mediators of inflammation, making them potential candidates for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease .
Neuroprotective Agents
Research has also explored the neuroprotective effects of triazolo-pyrimidine derivatives. These compounds have shown potential in protecting neurons from damage caused by oxidative stress and other neurotoxic factors. This makes them promising candidates for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Antioxidant Agents
The antioxidant properties of triazolo-pyrimidine compounds are another area of interest. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer, cardiovascular diseases, and aging. The antioxidant activity of these compounds adds to their therapeutic potential .
Enzyme Inhibitors
Triazolo-pyrimidine derivatives have been studied as inhibitors of various enzymes, including kinases and proteases. These enzymes play crucial roles in many biological processes, and their dysregulation is associated with diseases such as cancer and diabetes. By inhibiting these enzymes, triazolo-pyrimidine compounds can modulate disease pathways and offer therapeutic benefits .
Wirkmechanismus
Target of Action
The compound, also known as 3-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing the kinase from phosphorylating its substrates, thereby halting cell cycle progression . This results in the inhibition of tumor cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This leads to cell cycle arrest, preventing the replication of DNA and the division of cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . It has been shown to induce apoptosis within HCT cells .
Zukünftige Richtungen
The future research directions for “3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine” could involve further exploration of its therapeutic potentials. For instance, there is a growing interest in A2B receptor antagonists in different therapeutic areas , and “3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine” could be investigated in this context.
Eigenschaften
IUPAC Name |
3-(oxan-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-4-11-10-13-12-9(14(10)5-1)8-2-6-15-7-3-8/h8H,1-7H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDXBFFCGNNNRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NN=C(N2C1)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601132977 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyrimidine, 1,5,6,7-tetrahydro-3-(tetrahydro-2H-pyran-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601132977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1365988-11-9 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyrimidine, 1,5,6,7-tetrahydro-3-(tetrahydro-2H-pyran-4-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365988-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazolo[4,3-a]pyrimidine, 1,5,6,7-tetrahydro-3-(tetrahydro-2H-pyran-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601132977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(Piperidin-4-yl)benzo[d]isothiazol-3-amine hydrochloride](/img/structure/B3027645.png)
